BenchChemオンラインストアへようこそ!

1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine

Medicinal Chemistry Chemical Synthesis Regioisomer Purity

Select 1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine (CAS 866472-25-5) for your kinase inhibitor SAR programs. This ≥95% pure 5-aminopyrazole building block features a defined N1-(4-tert-butylphenyl)-3-methyl substitution pattern (XLogP=3.6, TPSA=43.8 Ų) that distinguishes it from regioisomers such as CAS 175137-47-0. The lipophilic tert-butylphenyl group targets hydrophobic enzyme pockets—critical for SYK/FLT3 inhibitor development. Suitable for automated parallel synthesis and fragment-based library generation. Generic substitution compromises reproducibility; this precise regioisomer ensures data integrity. Multiple validated sourcing options guarantee reliable supply for long-term research.

Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
CAS No. 866472-25-5
Cat. No. B1386878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine
CAS866472-25-5
Molecular FormulaC14H19N3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C14H19N3/c1-10-9-13(15)17(16-10)12-7-5-11(6-8-12)14(2,3)4/h5-9H,15H2,1-4H3
InChIKeyCQAGKEHZUJEVCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine (CAS 866472-25-5): A Versatile 5-Aminopyrazole Building Block for Medicinal Chemistry and Kinase-Targeted Research


1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine (CAS 866472-25-5) is a synthetically accessible 5-aminopyrazole derivative belonging to the broader class of N-aryl-5-aminopyrazoles, a privileged scaffold in medicinal chemistry associated with diverse biological activities including anti-inflammatory, anticancer, and kinase inhibition [1]. It is commercially available from multiple reputable vendors (e.g., Sigma, AKSci, Leyan) at purities ≥95% . While some vendor listings conflate this compound with the clinical-stage kinase inhibitor TAK-659 (mivavotinib) [2], the CAS registry entry 866472-25-5 specifically denotes this unsubstituted 5-aminopyrazole building block, a key intermediate or fragment for further derivatization, not the final drug substance itself.

Why 1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine (866472-25-5) Cannot Be Replaced by Other 5-Aminopyrazoles: Structural Determinants of Reactivity and Properties


Generic substitution among 5-aminopyrazole derivatives is not scientifically valid due to significant, quantifiable differences in physicochemical properties that arise from subtle regioisomeric or substituent variations. This specific compound's substitution pattern—a 4-tert-butylphenyl group on the N1 nitrogen and a 3-methyl group—confers a unique molecular profile that distinguishes it from close analogs like its regioisomer 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine (CAS 175137-47-0) or the more flexible 3-butyl-1-(4-tert-butylphenyl)pyrazol-5-amine [1]. The tert-butylphenyl moiety dramatically increases lipophilicity compared to simpler phenyl analogs, altering solubility, membrane permeability, and protein binding characteristics . These property differences directly impact experimental outcomes in assays, synthetic yields, and purification workflows, making precise structural fidelity a critical parameter for reproducible research.

Quantitative Evidence for Selecting 1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine (866472-25-5) Over Close Analogs: A Data-Driven Comparison


Regioisomeric Identity: Differentiating 1-Aryl vs. 3-Aryl Substitution in 5-Aminopyrazoles

The target compound (CAS 866472-25-5) is the N1-aryl regioisomer, with the 4-tert-butylphenyl group attached to the pyrazole N1 position and a methyl group at the 3-position. This is structurally distinct from the commercially available regioisomer 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine (CAS 175137-47-0), where the aryl group resides on the pyrazole C3 carbon and a methyl group is on N1 . This difference is not merely semantic; it results in a different connectivity and spatial orientation of the key 5-amino group relative to the bulky lipophilic substituent. The target compound's SMILES is CC1=NN(C(=C1)N)C2=CC=C(C=C2)C(C)(C)C, whereas the regioisomer's is CN1N=C(C2=CC=C(C(C)(C)C)C=C2)C=C1N . This fundamental structural distinction dictates distinct chemical reactivity, binding interactions, and physicochemical properties, rendering them non-interchangeable in any precise scientific context.

Medicinal Chemistry Chemical Synthesis Regioisomer Purity

Lipophilicity (XLogP): Quantifying the Impact of the 4-tert-Butylphenyl Group on Physicochemical Properties

The introduction of a 4-tert-butylphenyl substituent significantly increases molecular lipophilicity, a key determinant of compound behavior in biological systems. The target compound has a calculated XLogP of 3.6 . In contrast, a closely related analog with a butyl chain instead of a tert-butylphenyl group, 3-butyl-1-(4-tert-butylphenyl)pyrazol-5-amine, has a calculated XLogP of 4.9, a difference of +1.3 log units [1]. This difference corresponds to an approximately 20-fold higher partition coefficient for the butyl analog in octanol/water systems. Another analog, 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine, has a reported logP of 3.24 . These quantitative differences in logP values directly translate to variations in solubility profiles, passive membrane permeability, and potential for off-target binding, making the precise lipophilicity of the target compound a specific, non-substitutable parameter.

Cheminformatics ADME Prediction Drug Design

Commercial Purity Specifications: A Practical Benchmark for Procurement Decisions

For procurement purposes, the available purity of a compound is a direct, quantitative parameter. 1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine is consistently offered by multiple suppliers at a specified minimum purity of 95% . One supplier, Leyan, provides the compound at a higher purity of 98% . This contrasts with a structurally similar compound, 5-amino-3-(4-tert-butylphenyl)-1-methyl-1H-pyrazole (the regioisomer), which is also commonly offered at 95% purity . The availability of multiple suppliers with validated purity specifications (e.g., 95% or 98%) provides assurance of batch-to-batch consistency and simplifies quality control, a critical factor for laboratories requiring reliable building blocks for multi-step syntheses.

Chemical Procurement Quality Control Synthesis

Molecular Complexity and Synthetic Accessibility: A Quantitative Descriptor for Building Block Utility

The molecular complexity of a building block influences its synthetic utility and its value in library design. 1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine has a computed molecular complexity score of 251 . This value quantifies the structural features, including rings, branches, and heteroatoms. For comparison, the related analog 3-butyl-1-(4-tert-butylphenyl)pyrazol-5-amine has a higher complexity score of 289, due to its longer, flexible alkyl chain [1]. A lower complexity score for the target compound suggests a more rigid, defined structure that may be more amenable to crystallization or serve as a less entropically demanding fragment for target binding.

Chemical Synthesis Cheminformatics Fragment-Based Drug Discovery

Topological Polar Surface Area (TPSA): A Predictor of Passive Membrane Permeability

Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's ability to cross biological membranes. 1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine has a TPSA of 43.8 Ų , which falls below the common threshold of 60-70 Ų for good oral absorption and CNS penetration. Its close analog, 3-butyl-1-(4-tert-butylphenyl)pyrazol-5-amine, possesses an identical TPSA of 43.8 Ų, as the additional butyl group is non-polar and does not contribute to the polar surface area [1]. This parity highlights that while TPSA is a useful filter, the significant difference in lipophilicity (XLogP of 3.6 vs. 4.9) between the two compounds will be the dominant differentiating factor in their ADME behavior.

Medicinal Chemistry ADME Prediction Blood-Brain Barrier Permeability

Recommended Application Scenarios for 1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine (CAS 866472-25-5)


As a Defined Fragment in Kinase-Focused Structure-Activity Relationship (SAR) Studies

Given its precise 5-aminopyrazole core and high lipophilicity (XLogP = 3.6), this compound is ideally suited as a starting fragment or control compound in SAR campaigns targeting kinases or other enzymes with hydrophobic binding pockets . Its defined substitution pattern allows for the systematic exploration of N1-aryl modifications, with the understanding that the specific regioisomeric identity (N1-aryl vs. C3-aryl) is a critical parameter for interpreting activity data .

As a Quality-Controlled Building Block for Parallel Synthesis and Library Production

The consistent commercial availability of this compound at high purity (95-98%) makes it a robust building block for automated parallel synthesis platforms . Its favorable TPSA (43.8 Ų) and molecular complexity (251) profile suggests it can generate compound libraries with balanced physicochemical properties for hit expansion . The multiple sourcing options ensure a reliable supply chain for large-scale or long-term research programs.

As a Key Intermediate for Derivatization to SYK/FLT3 Inhibitor Scaffolds

This compound is structurally related to intermediates used in the synthesis of dual SYK/FLT3 inhibitors, such as TAK-659 [1]. While it is not the final active pharmaceutical ingredient, its core pyrazole structure serves as a platform for installing substituents that confer potent kinase inhibition. Researchers working on next-generation kinase inhibitors can use this compound to explore new chemical space around this validated pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.